Glycyl-L-glutamic acid

Overview

Description

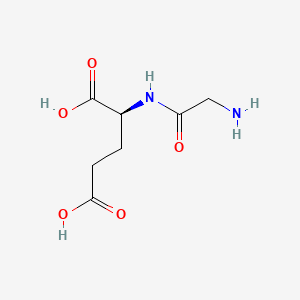

Glycyl-L-glutamic acid is a dipeptide composed of glycine and L-glutamic acid. It has the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol

Mechanism of Action

Target of Action

Glycyl-L-glutamic acid primarily targets Acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . It acts as a neurotrophic factor in vivo, maintaining the content and activity of AChE .

Mode of Action

Instead, it may prevent preganglionic neuronal degeneration . This suggests that this compound’s interaction with its targets results in the preservation of neuronal structures and functions.

Biochemical Pathways

This compound is involved in the gamma-glutamyl cycle, a crucial biochemical pathway for maintaining cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, an antioxidant molecule . The gamma-glutamyl group of glutathione is cleaved to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to water or to amino acids or short peptides .

Pharmacokinetics

The molecular weight of this compound is 2041806 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the maintenance of AChE content and activity . This could potentially lead to the preservation of neuronal structures and functions, thereby preventing neuronal degeneration .

Biochemical Analysis

Biochemical Properties

Glycyl-L-glutamic acid is known to be a neurotrophic factor (NF) in vivo, maintaining the content and activity of Acetylcholinesterase (AChE) . It does not directly act on AChE synthesis but may prevent the degeneration of preganglionic neurons .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the activity of AChE, an enzyme essential for neurotransmission . By preserving AChE levels, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with AChE. While it does not directly influence AChE synthesis, it helps maintain AChE levels and activity, thereby indirectly affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that this compound plays a consistent role in maintaining AChE levels, suggesting its effects are stable over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to play a role in the metabolism of glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-glutamic acid typically involves the protection of the N-terminal of glycine using Boc (tert-butoxycarbonyl) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamic acid using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and yield while minimizing the use of toxic solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Neuroprotective Applications

Neurodegenerative Diseases

Glycyl-L-glutamic acid is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that this compound can enhance neuronal survival and function by modulating neurotransmitter release and protecting against excitotoxicity.

- Mechanism of Action : this compound acts as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. Its binding to these receptors can help mitigate the neurotoxic effects of excessive glutamate release, a common issue in neurodegenerative conditions .

- Case Studies : Research involving animal models has demonstrated that treatment with this compound leads to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. For instance, one study reported significant improvements in memory tasks in mice treated with this dipeptide compared to control groups .

Drug Design and Development

Computational Studies

Recent advancements in computational drug design have utilized this compound as a template for developing new therapeutic agents. Molecular docking studies have been performed to predict the binding affinities of various analogs to target receptors involved in neurological functions.

- Molecular Dynamics : These studies reveal how this compound interacts with proteins at a molecular level, providing insights into its potential modifications for enhanced efficacy .

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are crucial for its development as a therapeutic agent. Research indicates favorable ADME profiles that support its use in clinical settings .

Therapeutic Uses

Potential Treatments

The therapeutic applications of this compound extend beyond neuroprotection. It has been explored for its roles in:

- Hepatic Coma Treatment : this compound is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a role in managing hepatic encephalopathy .

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, potentially enhancing the efficacy of certain chemotherapeutic agents by improving cellular uptake .

Summary Table of Applications

Comparison with Similar Compounds

Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for the synthesis of other amino acids.

Glycyl-L-glutamine: A dipeptide similar to Glycyl-L-glutamic acid but with different biochemical properties and applications.

Uniqueness: this compound is unique due to its specific combination of glycine and L-glutamic acid, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

Glycyl-L-glutamic acid (Gly-Glu) is a dipeptide composed of glycine and glutamic acid, which has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores the biological activity of Gly-Glu, supported by relevant research findings, case studies, and data tables.

Overview of this compound

Gly-Glu is recognized for its role as a neurotransmitter and its involvement in various neuroprotective mechanisms. It has been studied extensively for its effects on neuronal health, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

-

Neuroprotective Effects :

- Gly-Glu has been shown to inhibit neuronal apoptosis by modulating caspase-3 activity, a critical factor in neuronal death associated with Alzheimer’s disease. Studies indicate that Gly-Glu can prevent the neurotoxic effects of amyloid-beta (Aβ), which is known to induce apoptosis in neurons .

- The dipeptide enhances the survival of neurons by counteracting the apoptotic signals triggered by Aβ accumulation .

- Neurotrophic Properties :

- Modulation of Neurotransmitters :

Table 1: Summary of Key Studies on this compound

Case Studies

-

Alzheimer's Disease Model :

In a controlled study involving transgenic mice models for Alzheimer's disease, administration of Gly-Glu significantly reduced markers of neurodegeneration and improved cognitive function compared to untreated controls. The study highlighted the peptide's ability to mitigate Aβ toxicity through anti-apoptotic pathways. -

Neurotrophic Factor Comparison :

In experiments comparing various neurotrophic factors, Gly-Glu was found to be less potent than traditional factors but still effective in promoting neuronal survival and reducing degeneration in models of peripheral nerve damage .

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJWDNGDZAYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7412-78-4 | |

| Record name | NSC203441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.